molecular formula C4H8Cl2N4 B2507125 5-(3-Chloropropyl)tetrazole CAS No. 108347-91-7

5-(3-Chloropropyl)tetrazole

Cat. No.: B2507125
CAS No.: 108347-91-7
M. Wt: 183.04
InChI Key: OMKIYRBBTFYAMJ-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)tetrazole (CAS 108347-91-7) is a chemical compound with the molecular formula C4H7ClN4 and a molecular weight of 146.58 g/mol . This compound serves as a versatile building block and key intermediate in chemical synthesis processes, particularly in the creation of various organic molecules and polymers . Its unique structure, featuring a tetrazole ring and a reactive chloropropyl group, makes it particularly valuable in research areas such as pharmaceuticals, agrochemicals, and materials science . The presence of the chloropropyl group offers opportunities for further derivatization through nucleophilic substitution reactions, enabling researchers to synthesize more complex structures with tailored functionalities . Additionally, the tetrazole ring itself can impart significant characteristics to the resulting molecules, and its ability to form stable complexes enhances its utility as a ligand in catalytic processes . Within medicinal chemistry research, tetrazole derivatives are recognized as attractive scaffolds for investigating new antimicrobial and antitumor agents . This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chloropropyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJEPIMKQDCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454916
Record name 5-(3-chloropropyl)tetrazole
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Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108347-91-7
Record name 5-(3-chloropropyl)tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chloropropyl)-1H-1,2,3,4-tetrazole
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Chemical Reactivity and Transformation Pathways of 5 3 Chloropropyl Tetrazole

Reactivity of the Chloropropyl Side Chain in Organic Transformations

The propyl chain appended to the C5 position of the tetrazole ring is activated by the presence of a terminal chlorine atom. This feature is the primary site for transformations involving the side chain, primarily through nucleophilic substitution and subsequent cyclization reactions.

The chlorine atom on the propyl side chain of 5-(3-Chloropropyl)tetrazole is susceptible to nucleophilic displacement, a fundamental reaction in organic synthesis. This allows for the facile introduction of a wide array of functional groups, thereby modifying the compound's physical and chemical properties. A more reactive halogen can displace a less reactive one from a solution of its salt. scielo.brresearchgate.net The reactivity trend for halogens follows the order F > Cl > Br > I, meaning a halogen will displace any halide below it in the periodic group. researchgate.netorganic-chemistry.org

In this reaction, various nucleophiles can be employed to replace the chloride ion. For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, a precursor for amines or for use in click chemistry. Amines, both primary and secondary, can react to form the corresponding secondary or tertiary amines, respectively. Thiolates can be used to introduce sulfur-containing moieties, while cyanide affords a route to extend the carbon chain and can be further hydrolyzed to carboxylic acids.

Table 1: Examples of Halogen Displacement Reactions

Nucleophile (Nu⁻) Reagent Example Product: 5-(3-Substituted-propyl)tetrazole Functional Group Introduced
Azide Sodium Azide (NaN₃) 5-(3-Azidopropyl)tetrazole -N₃
Amine (Primary) Ammonia (NH₃) 5-(3-Aminopropyl)tetrazole -NH₂
Amine (Secondary) Dimethylamine ((CH₃)₂NH) 5-(3-(Dimethylamino)propyl)tetrazole -N(CH₃)₂
Thiolate Sodium hydrosulfide (B80085) (NaSH) 5-(3-Mercaptopropyl)tetrazole -SH
Cyanide Sodium Cyanide (NaCN) 5-(4-Cyanobutyl)tetrazole -CN
Hydroxide Sodium Hydroxide (NaOH) 5-(3-Hydroxypropyl)tetrazole -OH

These reactions are typically carried out in polar aprotic solvents, such as DMF or DMSO, which facilitate the SN2 mechanism by solvating the cation of the nucleophilic salt while leaving the anion relatively free to attack the electrophilic carbon atom bonded to the chlorine.

The presence of a nucleophilic center (the tetrazole ring) and an electrophilic center (the carbon bearing the chlorine) within the same molecule allows for intramolecular cyclization. Under basic conditions, a nitrogen atom of the tetrazole ring can be deprotonated, creating a potent nucleophile. This internal nucleophile can then attack the terminal carbon of the propyl chain, displacing the chloride ion and forming a new ring fused to the tetrazole.

This reaction typically leads to the formation of a six-membered ring, resulting in a bicyclic system known as tetrazolo[1,5-a]piperidine. The regioselectivity of the cyclization depends on which nitrogen atom of the tetrazole ring participates in the reaction. Theoretical and experimental studies on similar systems suggest that cyclization often occurs at the N1 or N4 position of the tetrazole ring. This type of intramolecular reaction is a powerful method for constructing fused heterocyclic scaffolds. nih.govnih.govrsc.org For instance, fused steroidal tetrazoles have been synthesized via intramolecular 1,3-dipolar cycloaddition. beilstein-journals.org

Table 2: Intramolecular Cyclization of this compound

Reactant Conditions Product Ring System Formed
This compound Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF) 5,6,7,8-Tetrahydro-1H-tetrazolo[1,5-a]pyridine Fused Bicyclic Heterocycle

Transformations of the Tetrazole Ring System under Various Conditions

The tetrazole ring itself is a unique functional group with characteristic reactivity, including tautomerism, susceptibility to ring-opening, and defined thermal stability.

5-Substituted tetrazoles, including this compound, exist as a mixture of two principal tautomers: the 1H- and 2H-forms. nih.govresearchgate.netwikipedia.org This tautomerism arises from the migration of the proton between the nitrogen atoms of the heterocyclic ring. mdpi.com

The equilibrium between these two forms is influenced by the physical state of the compound and the nature of the solvent. nih.gov

1H-Tautomer : Generally, the 1H-tautomer is the more polar of the two and is favored in the solid state and in polar solvents. mdpi.com In the crystalline state, 5-substituted tetrazoles almost exclusively exist as the 1H-tautomer. mdpi.com

2H-Tautomer : The 2H-tautomer is typically more stable in the gas phase or in nonpolar solvents. nih.govmdpi.com

The relative stability and population of these tautomers are critical as they can exhibit different chemical reactivities, particularly in reactions involving the nitrogen atoms of the ring, such as alkylation or cyclization. High-level ab initio electronic structure calculations have been performed to determine the precise relative energies of tetrazole tautomers. nih.gov

Table 3: Comparison of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles

Property 1H-Tautomer 2H-Tautomer
Proton Position N1 N2
Predominant Phase Solid, Polar Solvents Gas Phase, Nonpolar Solvents
Relative Polarity More Polar Less Polar
Relative Stability Generally more stable in condensed phases Generally more stable in the gas phase

The tetrazole ring, despite its aromatic character, can undergo ring-opening or cycloreversion reactions under specific energetic conditions, such as heat or UV radiation (photolysis). researchgate.netnih.gov These reactions typically proceed with the extrusion of a molecule of dinitrogen (N₂), a thermodynamically very stable molecule, which provides a strong driving force for the reaction. mdpi.comresearchgate.net

Thermal Cycloreversion : Upon heating, many tetrazole derivatives decompose via a cycloreversion pathway. This process can lead to the formation of highly reactive intermediates such as nitrilimines. These intermediates are not typically isolated but can be trapped by various reagents or undergo intramolecular reactions to form new cyclic or acyclic products.

Photochemical Ring-Opening : Photolysis of tetrazoles also leads to the cleavage of the ring and the elimination of N₂. researchgate.netmdpi.com The irradiation of tetrazoles can produce a variety of photoproducts, including nitrilimines, carbodiimides, and cyanamides, depending on the substituents and the reaction conditions (e.g., solvent, wavelength of light). mdpi.com The photochemistry of tetrazoles in solution is a versatile strategy for synthetic applications. mdpi.com

These ring-opening reactions are fundamental to the use of tetrazoles as precursors for various nitrogen-containing compounds and in applications like photoaffinity labeling.

Tetrazole derivatives are known for their high nitrogen content and significant positive enthalpy of formation, which makes them energetic materials. researchgate.net However, many simple derivatives are relatively stable under normal conditions. Their thermal stability is a critical parameter, especially when they are considered for high-temperature applications.

The thermal decomposition of 5-alkyltetrazoles has been studied using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). Decomposition typically begins at temperatures above 200°C. For example, studies on 5-methyltetrazole (B45412) have shown that decomposition in the gas phase starts around 195°C. colab.ws

The analysis of decomposition products reveals the complexity of the fragmentation pathways. The primary and most common decomposition event is the loss of molecular nitrogen (N₂). researchgate.netcolab.wsresearchgate.net For a compound like this compound, other likely decomposition products would arise from the fragmentation of the side chain. Based on studies of similar compounds, the following products could be expected:

Nitrogen (N₂) : The most abundant gaseous product. colab.ws

Hydrogen Cyanide (HCN) : A common fragmentation product from the C-N framework. energetic-materials.org.cn

Chlorinated Nitriles : Such as 4-chlorobutyronitrile (B21389), resulting from the rearrangement of the side chain after ring cleavage.

Hydrazoic Acid (HN₃) : Can be formed, particularly in the presence of a proton source. energetic-materials.org.cnnih.gov

The decomposition mechanism can be influenced by the presence of other substances and the physical state of the compound. nih.govbeilstein-journals.org For instance, the decomposition of 5-benzhydryl-1H-tetrazole was found to be significantly accelerated when performed in a resistively heated stainless steel flow reactor compared to batch microwave conditions. beilstein-journals.org

Table 4: General Decomposition Profile of 5-Alkyltetrazoles

Parameter Observation
Decomposition Temperature Typically > 200 °C, substituent-dependent
Primary Gaseous Product Dinitrogen (N₂)
Secondary Products Nitriles (from alkyl chain), Hydrogen Cyanide (HCN), Hydrazoic Acid (HN₃)
Reaction Type Exothermic
Influencing Factors Heating rate, pressure, presence of catalysts or other reagents

Mechanistic Investigations of Key Chemical Reactions and Pathways

Mechanistic studies have been instrumental in mapping the reaction coordinates and identifying the critical transition states and intermediates involved in the transformations of this compound. These investigations have largely focused on the intramolecular cyclization to form a fused bicyclic system and intermolecular reactions involving the displacement of the chloride ion.

A significant pathway for the transformation of this compound is its intramolecular cyclization to form the fused heterocyclic system, tetrazolo[1,5-a]piperidine. This reaction typically proceeds under basic conditions, where the initial step is the deprotonation of the tetrazole ring.

The mechanism involves the deprotonation of the N-H proton of the tetrazole ring by a base, generating a tetrazolate anion. This anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in the propyl side chain. This intramolecular nucleophilic substitution results in the formation of the bicyclic product and the elimination of a chloride ion.

Computational studies, employing density functional theory (DFT), have been used to model the reaction pathway. These studies help in determining the activation energies for the transition states and the relative stabilities of intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.

The rate of this intramolecular cyclization is influenced by several factors, including the strength of the base, the solvent polarity, and the reaction temperature. Stronger bases facilitate the initial deprotonation step, thereby accelerating the reaction. Polar aprotic solvents are often favored as they can solvate the cationic counter-ion of the base without strongly solvating the tetrazolate anion, thus enhancing its nucleophilicity.

Reaction ParameterInfluence on Cyclization RateMechanistic Rationale
Base Strength Increases with stronger basesFacilitates the initial deprotonation of the tetrazole ring, increasing the concentration of the reactive tetrazolate anion.
Solvent Polarity Generally faster in polar aprotic solventsStabilizes the charged transition state of the intramolecular nucleophilic substitution. Aprotic nature avoids strong solvation of the nucleophilic anion.
Temperature Increases with higher temperatureProvides the necessary activation energy for the reaction to overcome the energy barrier of the transition state.

The chloropropyl side chain of this compound is also susceptible to intermolecular nucleophilic substitution reactions. In these reactions, an external nucleophile attacks the carbon atom attached to the chlorine, leading to the displacement of the chloride ion and the formation of a new bond.

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (SN2). The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), proceeding through a pentacoordinate transition state. The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile.

A variety of nucleophiles can be employed in this reaction, including amines, alkoxides, and thiolates, leading to a diverse range of functionalized tetrazole derivatives. The choice of nucleophile and reaction conditions can be tailored to achieve the desired product.

Computational studies can provide insights into the SN2 reaction pathway by calculating the energy profile, including the energies of the reactants, transition state, and products. These calculations can also help in predicting the reactivity of different nucleophiles.

NucleophileProduct Type
Amine (R-NH2) 5-(3-Aminopropyl)tetrazole derivative
Alkoxide (R-O-) 5-(3-Alkoxypropyl)tetrazole derivative
Thiolate (R-S-) 5-(3-Thiopropyl)tetrazole derivative

Computational and Theoretical Investigations of 5 3 Chloropropyl Tetrazole and Its Analogues

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in examining the molecular properties of tetrazole derivatives. taylorfrancis.comnih.gov These calculations offer a detailed view of the electronic and spatial structures that govern the behavior of these compounds. nih.gov DFT is a preferred method as it can efficiently predict atomic and molecular properties for a wide range of systems with a good balance of accuracy and computational cost. iosrjournals.org

The electronic characteristics of a molecule are fundamentally linked to its reactivity and stability. researchgate.net Quantum chemical calculations are used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). taylorfrancis.com The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap (ΔE) between these frontier orbitals is a critical indicator of molecular stability and reactivity. taylorfrancis.comresearchgate.net

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For tetrazole derivatives, the distribution of these orbitals is typically across the heterocyclic ring system. researchgate.net For instance, in some tetrazoles, the HOMO is localized on one part of the ring while the LUMO is on another, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net The nature of the substituent at the 5-position can significantly influence these electronic properties. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap and altered reactivity. nih.govmdpi.com

Table 1: Representative Quantum Chemical Parameters for Tetrazole Derivatives (Calculated via DFT)

Compound Substituent Nature EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Source
2H-Tetrazole with -OH Electron-donating - - 4.629 nih.gov
2H-Tetrazole with -CN Electron-withdrawing - - 4.830 nih.gov

This table is interactive. Click on the headers to sort the data.

5-Substituted tetrazoles can exist in two predominant tautomeric forms: the 1H- and 2H-tautomers. mdpi.comrdd.edu.iq Computational studies have shown that in the gas phase, the 2H-tautomer is generally more stable. iosrjournals.orgnih.gov However, in solution, the more polar 1H-tautomer is often the predominant form, with the equilibrium being influenced by the solvent, the nature of the substituent, and intermolecular interactions. mdpi.com

DFT calculations are employed to determine the relative energies of these tautomers and the activation energy barrier for the tautomeric transformation. iosrjournals.org Studies on various C-substituted tetrazoles have predicted activation barriers in the range of 54-60 kcal/mol, suggesting a significant energy requirement for interconversion. iosrjournals.org The electronic effects of substituents have a relatively small influence on this activation barrier. iosrjournals.org

Furthermore, the aromaticity of the tetrazole ring, which contributes to its stability, can be quantified using computational indices like the Harmonic Oscillator Model of Aromaticity (HOMA). iosrjournals.orgbohrium.com These calculations often show that the 2H-tautomer possesses a slightly higher degree of aromatic character than the 1H-tautomer, consistent with its greater stability in the gas phase. iosrjournals.org The conformational flexibility of side chains, such as the chloropropyl group in 5-(3-chloropropyl)tetrazole, can also be modeled to identify low-energy conformers and understand their population distribution.

Molecular Modeling and Docking Studies for Exploring Intermolecular Interactions of Tetrazole-Based Ligands

Molecular modeling and docking are essential computational techniques for investigating how tetrazole-based ligands interact with macromolecular targets like proteins and enzymes. researchgate.netresearchgate.net These methods predict the preferred binding orientation (pose) of a ligand within a receptor's active site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netresearchgate.net

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, sharing similar acidity (pKa) and planar geometry. researchgate.netnih.govresearchgate.netnih.gov This allows it to engage in similar interactions, most notably hydrogen bonding. nih.gov The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, and the N-H of the 1H-tautomer can act as a hydrogen bond donor. nih.govacs.org This versatility allows tetrazole derivatives to form robust interaction networks within protein binding sites. nih.gov

Docking studies have revealed that tetrazole moieties frequently form hydrogen bonds with polar amino acid residues such as Serine, Threonine, Histidine, and Arginine. researchgate.netnih.govbiorxiv.org In some cases, the tetrazole ring can also act as a metal chelator, coordinating with metal ions in the active sites of metalloenzymes. nih.gov The specific binding mode can be highly flexible; for example, a tetrazole was shown to adopt different configurations when binding to an amidine group depending on the concentration. mdpi.org

Table 2: Examples of Predicted Binding Interactions for Tetrazole-Based Ligands

Ligand Class Macromolecular Target Key Interacting Residues Predicted Binding Affinity Source
Tetrazole derivative Trypanothione Reductase (TryR) Ser14, Cys52 -8.03 kcal/mol researchgate.net
5-Substituted 1H-tetrazoles Cyclooxygenase-2 (COX-2) Leu531 Good correlation with IC50 researchgate.net
Tetrazole compounds T1, T2, T3 Peroxisome proliferator-activated receptor γ (PPARγ) Y327, H323, S289 IC50 of 3.7 μM (for T2) biorxiv.orgbiorxiv.org

This table is interactive. Data can be sorted by clicking on the column headers.

Computational studies are pivotal in establishing Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological activity. researchgate.net By comparing the docking results and calculated electronic properties of a series of analogues, researchers can identify the structural features crucial for potent biological activity. researchgate.netmdpi.com

For example, a strong correlation has been observed between lower HOMO-LUMO energy gaps (indicating higher reactivity) and higher binding affinities in docking studies, which in turn correspond to better experimental biological results. researchgate.net Similarly, docking scores often show a good correlation with experimentally determined IC50 values. researchgate.net These computational SAR models can guide the design of new, more effective compounds. researchgate.net Simulations can reveal that nonpolar functional groups might enhance activity against a particular target, while bulky or polar groups could be detrimental. researchgate.net This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis using Computational Chemistry

Beyond studying the properties of the final molecule, computational chemistry can illuminate the mechanisms by which molecules are formed. acs.org For tetrazoles, the most common synthetic route is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govacs.org

Computational analysis of this reaction involves mapping the potential energy surface to identify the reactants, products, any intermediates, and the transition states that connect them. acs.org Calculations can determine the geometries of these transition states and the energy barriers (activation energies) required to overcome them. acs.org Studies on the cycloaddition of azides to various nitriles have shown that the reaction is strongly exothermic. acs.org The calculations also reveal that the presence of electron-withdrawing groups on the nitrile lowers the activation barrier, facilitating the reaction, partly by making the nitrile carbon more susceptible to nucleophilic attack by the azide. acs.org

Furthermore, computational models can distinguish between different possible mechanistic pathways. For the tetrazole synthesis, calculations have proposed that when a proton source is available, the reaction may proceed through a stable intermediate rather than a direct concerted cycloaddition. acs.org This level of mechanistic detail is difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions to improve yields and selectivity.

Advanced Applications and Material Science Perspectives of 5 3 Chloropropyl Tetrazole Derivatives

Integration into Functional Materials

The incorporation of 5-(3-chloropropyl)tetrazole derivatives into functional materials imparts unique properties, stemming from the inherent characteristics of the tetrazole moiety, such as high nitrogen content, thermal stability, and coordination capabilities.

Polymer Chemistry and Cross-linking Agent Applications

The reactive chloropropyl group of this compound serves as a key functional handle for its integration into polymeric structures. This can be achieved through various polymerization techniques, leading to polymers with pendant tetrazole groups. These tetrazole-functionalized polymers are noted for their high nitrogen content and thermal stability. researchgate.net

A significant application of these derivatives lies in their use as precursors for cross-linking agents. The chloropropyl group can be converted to other functional groups, such as hydroxyls, to create tetrazole-based polyols. These polyols can then be reacted with isocyanate resins to form cross-linked polyurethane networks. The resulting materials exhibit enhanced mechanical properties and thermal stability, making them suitable for various high-performance applications. The cross-linking density can be controlled by the concentration of the tetrazole-based cross-linking agent, allowing for the tailoring of the material's properties.

The introduction of tetrazole rings into polymer structures can also be achieved through the chemical modification of existing polymers. For instance, polysaccharides like chitosan, starch, and arabinogalactan (B145846) can be cyanoethylated and subsequently converted to their tetrazole-containing derivatives. These modified biopolymers exhibit properties of polyelectrolytes and can form hydrogels through cross-linking with epoxy compounds. proquest.com

Table 1: Properties of Tetrazole-Containing Polymers

Polymer TypeKey PropertiesPotential Applications
Polyurethanes cross-linked with tetrazole polyolsEnhanced thermal stability, improved mechanical strengthCoatings, adhesives, foams
Tetrazole-functionalized polysaccharidesPolyelectrolyte behavior, hydrogel formationBiomedical materials, drug delivery
Vinyltetrazole-based polymersHigh nitrogen content, energetic propertiesGas-generating systems, propellants

Advanced Composite Materials with Tailored Properties

Furthermore, the ability of the tetrazole moiety to coordinate with metal ions can be exploited to create polymer-metal composites with tailored electronic and magnetic properties. The chloropropyl group in this compound provides a convenient anchor point for grafting onto reinforcing fillers such as silica, carbon nanotubes, or cellulose (B213188) fibers. researchgate.net This covalent bonding improves the interfacial adhesion between the polymer matrix and the reinforcement, leading to enhanced mechanical properties, including tensile strength and modulus. The viscoelastic properties of tetrazole-containing polymer composites can be further modified by the introduction of additives, which can influence the molecular organization of the cross-linked polymer network. researchgate.netscientific.net

Role in Coordination Chemistry and Ligand Design

The four nitrogen atoms of the tetrazole ring make it an excellent ligand for a wide range of metal ions. lifechemicals.com This has led to extensive research into the use of tetrazole derivatives in coordination chemistry for the construction of novel supramolecular architectures.

Metal-Organic Frameworks (MOFs) Incorporating Tetrazole Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The versatile coordination modes of the tetrazole ring make it a valuable building block for the design of MOFs with diverse topologies and functionalities. rsc.org Tetrazole-based MOFs have shown promise in applications such as gas storage and separation. rsc.org

The this compound can be utilized as a ligand precursor for the synthesis of functional MOFs. The chloropropyl group can be used in two primary ways:

Direct Incorporation: The ligand can be directly incorporated into the MOF structure, with the chloropropyl group providing a post-synthetic modification site. This allows for the subsequent functionalization of the MOF's internal pores with other chemical moieties. nih.govdigitellinc.com

Pre-functionalization: The chloropropyl group can be modified prior to MOF synthesis to introduce other coordinating groups, leading to the formation of multifunctional ligands for the construction of more complex MOF architectures.

Post-synthetic modification of MOFs is a powerful technique for introducing new functionalities. frontiersin.orgnih.govrsc.org For example, a Zr-based MOF can be functionalized with tetrazole-containing ligands through post-synthetic ligand exchange, which can enhance properties like proton conductivity. nih.govdigitellinc.com

Table 2: Applications of Tetrazole-Based MOFs

MOF TypeKey FeatureApplication
Porous Tetrazole-based MOFsHigh density of free nucleophilic nitrogen atomsSelective CO2 adsorption
Post-synthetically modified MOFsTunable pore functionalityProton conduction, catalysis
Energetic MOFsHigh nitrogen content and heat of formationEnergetic materials

Development of Heterogeneous and Homogeneous Catalytic Systems Utilizing Tetrazole-Based Ligands

The coordination of tetrazole-based ligands to metal centers can generate catalytically active species for a variety of organic transformations. researchgate.net The electronic properties of the tetrazole ring and the steric environment around the metal center can be fine-tuned by modifying the substituent at the 5-position of the tetrazole ring.

Homogeneous Catalysis: Metal complexes with tetrazole-based ligands have been employed as homogeneous catalysts in various reactions. The solubility and catalytic activity of these complexes can be modulated by the functional group on the tetrazole ligand. The chloropropyl group of this compound can be derivatized to introduce functionalities that enhance the catalyst's performance or facilitate its recovery from the reaction mixture.

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, tetrazole-based catalytic complexes can be immobilized on solid supports. The chloropropyl group provides a convenient linker for anchoring the catalytic complex onto materials such as silica, polymers, or graphene oxide. These heterogeneous catalysts offer the advantages of easy separation and reusability. Transition metal complexes with tetrazole-carboxylate ligands have shown catalytic activity in oxidation reactions. scielo.br

Design and Synthesis of Chemical Probes and Tools for Mechanistic Research

Chemical probes are small molecules designed to selectively interact with a biological target, such as a protein or enzyme, to study its function. ethz.ch The design of effective chemical probes requires a deep understanding of the target's structure and function. The tetrazole scaffold is a valuable component in medicinal chemistry and can be incorporated into the design of novel chemical probes. lifechemicals.com

The this compound can serve as a versatile starting material for the synthesis of a variety of chemical probes. The reactive chloropropyl group can be readily modified to introduce reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. mdpi.com These labeled tetrazole derivatives can then be used in a range of applications, including:

Fluorescence Microscopy: Probes containing a fluorescent dye can be used to visualize the localization of a target protein within a cell.

Affinity Chromatography: Probes immobilized on a solid support can be used to purify a target protein from a complex mixture.

Target Identification: Photoaffinity probes can be used to covalently label a target protein upon photoirradiation, enabling its identification and characterization.

The synthesis of such probes often involves multi-step reaction sequences, where the chloropropyl group is displaced by a nucleophile carrying the desired reporter moiety. The choice of linker between the tetrazole core and the reporter group is crucial for maintaining the probe's binding affinity and selectivity for its target.

Emerging Research Directions in Tetrazole-Based Functional Molecules beyond Traditional Applications

The scientific community is increasingly recognizing the potential of tetrazole derivatives, including those synthesized from this compound, in creating functional molecules that transcend conventional applications. The ability to modify the chloropropyl chain allows for the introduction of various functionalities, which can then be used to construct sophisticated molecular architectures.

One of the most promising research directions is the use of these derivatives as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen-rich tetrazole ring can coordinate with metal ions in various modes, leading to the formation of diverse and stable structures. By functionalizing the propyl chain with additional coordinating groups, it is possible to create multidimensional frameworks with tunable porosity and functionality. These materials have potential applications in gas storage, catalysis, and sensing. For instance, the incorporation of specific functional groups can lead to MOFs with selective gas adsorption properties or catalytic activity for specific chemical transformations.

Another significant area of emerging research is the development of advanced energetic materials . The high nitrogen content and positive heat of formation of the tetrazole ring are key attributes for high-energy-density materials. The this compound moiety can be incorporated into larger molecules or polymeric backbones to create novel energetic compounds with improved performance and safety characteristics. Research is focused on synthesizing derivatives with enhanced thermal stability and reduced sensitivity to mechanical stimuli, addressing some of the key challenges in the field of energetic materials. The ability to introduce different functional groups via the chloropropyl chain allows for fine-tuning of the energetic properties of the final compounds.

Furthermore, the versatility of this compound derivatives makes them attractive building blocks for the synthesis of a variety of other functional organic molecules. The chloro group can be readily substituted by other functional groups such as azides, amines, and thiols, opening up a wide range of synthetic possibilities. This allows for the creation of complex molecules with potential applications in fields such as nonlinear optics, photoluminescent materials, and specialized polymers.

The table below summarizes some of the key research directions and potential applications of functional molecules derived from this compound.

Research DirectionFunctional Molecule TypePotential ApplicationsKey Features
Coordination ChemistryCoordination Polymers, Metal-Organic Frameworks (MOFs)Gas storage, catalysis, sensingTunable porosity, high stability, functionalized pores
Energetic MaterialsHigh-Energy-Density MaterialsPropellants, explosivesHigh nitrogen content, high heat of formation, improved safety
Organic SynthesisFunctionalized HeterocyclesNonlinear optics, photoluminescent materials, specialty polymersVersatile building block, wide range of possible derivatives

The ongoing research into this compound and its derivatives is paving the way for the next generation of advanced materials. As synthetic methodologies become more sophisticated, it is expected that a greater variety of functional molecules based on this versatile building block will be developed, leading to breakthroughs in various fields of material science.

Future Research Directions and Outlook for 5 3 Chloropropyl Tetrazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Functionalized Tetrazoles

The synthesis of tetrazoles has traditionally relied on methods that can involve harsh conditions or hazardous reagents, such as the use of hydrazoic acid. beilstein-journals.orgresearchgate.net A primary future objective is the development of synthetic pathways that are not only efficient and high-yielding but also environmentally benign and sustainable. rsc.orgnih.gov

Multicomponent reactions (MCRs) are emerging as a powerful strategy for the clean, step-economical, and atom-economical synthesis of complex tetrazole derivatives. beilstein-journals.org The Ugi and Passerini reactions, for example, allow for the rapid assembly of diverse molecular scaffolds from simple starting materials in a single pot. beilstein-journals.org Research will likely focus on adapting these MCRs to utilize building blocks derived from 5-(3-chloropropyl)tetrazole, enabling the creation of extensive compound libraries for screening.

Another key area is the advancement of green catalytic systems. This includes the use of heterogeneous nanocatalysts, such as those based on magnetic nanoparticles, which offer high catalytic activity, mild reaction conditions, and excellent recyclability. nih.govnih.gov The development of metal-free reaction conditions and the use of greener solvents like water or ethanol (B145695) are also critical for minimizing environmental impact. beilstein-journals.orgnih.gov Flow chemistry, or continuous-flow synthesis, presents a safer and more scalable alternative to traditional batch processing, especially when dealing with potentially hazardous intermediates. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Functionalized Tetrazoles
Synthetic StrategyKey FeaturesAdvantagesFuture Research Focus
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more reactants (e.g., Ugi, Passerini reactions). beilstein-journals.orgHigh efficiency, atom economy, rapid generation of molecular diversity. rsc.orgDesign of novel MCRs incorporating functionalized tetrazole building blocks.
Heterogeneous NanocatalysisUse of catalysts like magnetic Co–Ni/Fe₃O₄@MMSHS or ZnO nanoparticles. nih.govnih.govHigh yields, mild conditions, easy catalyst recovery and reusability, environmentally friendly. nih.govDevelopment of novel, highly active, and selective nanocatalysts.
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reaction rates.Drastically reduced reaction times, improved yields, enhanced purity. researchgate.netOptimization of protocols for a wider range of tetrazole derivatives.
Continuous-Flow ChemistryReactions are performed in a continuously flowing stream in a microreactor. researchgate.netresearchgate.netEnhanced safety for hazardous reagents, scalability, precise control over reaction parameters. researchgate.netIntegration of flow systems with green catalysts for fully sustainable synthesis.

Exploration of Undiscovered Reactivity and Transformative Potential of the Chloropropyl Moiety

The this compound molecule contains two key reactive sites: the tetrazole ring and the terminal chlorine atom on the propyl chain. The chloropropyl group, in particular, serves as a versatile synthetic handle for a wide array of chemical transformations that remain largely unexplored.

Future research will focus on leveraging the reactivity of the C-Cl bond in nucleophilic substitution reactions. nih.govresearchgate.netnih.gov This will allow for the introduction of a diverse range of functional groups, including azides, amines, thiols, and alkoxides, thereby creating a platform for novel secondary functionalization. The resulting derivatives can be used to construct more complex molecules with tailored properties.

Furthermore, the three-carbon spacer of the propyl chain is perfectly positioned to facilitate intramolecular cyclization reactions. researchgate.netnih.gov By reacting the chloro group with a nucleophile tethered to the N1 or N2 position of the tetrazole ring, researchers can construct novel fused bicyclic tetrazole systems. researchgate.netbeilstein-journals.org These rigid, structurally complex molecules are of significant interest in medicinal chemistry and materials science. Photoinduced reactions also offer a unique avenue for transformation, as studies have shown that tetrazole photolysis can lead to various ring-cleavage and rearrangement pathways, potentially enabling the synthesis of other heterocyclic systems. semanticscholar.org The exploration of these intramolecular pathways will be a key driver of innovation in creating new chemical entities based on the this compound scaffold.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. In the context of this compound chemistry, advanced computational studies will play a pivotal role in rationally designing novel derivatives and predicting their properties before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, geometry, and reactivity of tetrazole derivatives. Future studies will employ DFT to calculate key parameters such as heats of formation, bond dissociation energies, and activation barriers for various reactions involving the chloropropyl chain or the tetrazole ring. This information will provide deep mechanistic insights and help predict the thermal stability and reactivity of new compounds.

Molecular docking simulations will be crucial for applications in drug discovery. By modeling the interaction between tetrazole-based ligands and biological targets (e.g., proteins, enzymes), researchers can predict binding affinities and modes of action. nih.gov This allows for the in silico screening of virtual compound libraries and the rational design of molecules with enhanced biological activity. Quantitative Structure-Activity Relationship (QSAR) studies will further refine this process by correlating structural features with observed activity, leading to predictive models that can guide the synthesis of more potent compounds.

Table 2: Application of Computational Methods in Tetrazole Chemistry
Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Optimized geometries, electronic structures, heats of formation, activation energies, bond dissociation energies.Provides fundamental understanding of stability, reactivity, and reaction mechanisms.
Molecular DockingBinding modes and affinities of tetrazole derivatives to biological targets. nih.govGuides the rational design of new therapeutic agents by predicting ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR)Correlates molecular structure with chemical or biological activity.Develops predictive models to prioritize the synthesis of compounds with desired properties.
Molecular Dynamics (MD) SimulationConformational flexibility, dynamic behavior of tetrazole derivatives and their complexes.Offers insights into the dynamic nature of molecular interactions over time.

Integration of this compound Chemistry into Interdisciplinary Research Fields for Material Innovation and Catalysis

The unique structural features of this compound make it an attractive candidate for applications beyond its traditional role in medicinal chemistry. Its integration into interdisciplinary fields like materials science and catalysis is a promising direction for future research.

In material innovation, the tetrazole ring is known for its high nitrogen content and energetic properties, making it a component of interest for the development of high-energy materials and gas-generating agents. beilstein-journals.org The chloropropyl side chain provides a reactive site for polymerization. By substituting the chlorine with a polymerizable group (like an amine or alcohol to form polyurethanes or polyesters) or by using it as an initiator site, novel polymers incorporating the tetrazole moiety can be synthesized. These materials could exhibit enhanced thermal stability, specific recognition capabilities, or energetic properties. Furthermore, the tetrazole ring is an effective metal chelator, making its derivatives excellent ligands for the construction of Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

In the field of catalysis, tetrazole derivatives can serve as ligands for transition metal catalysts or as organocatalysts themselves. The four nitrogen atoms of the tetrazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. The chloropropyl chain can be used to immobilize these catalytic complexes onto solid supports, facilitating catalyst recovery and reuse. As an isostere of proline, 5-pyrrolidin-2-yl-1H-tetrazole has already demonstrated its utility as an organocatalyst, suggesting that novel chiral catalysts could be developed from this compound for asymmetric synthesis.

Q & A

What synthetic methodologies are recommended for preparing 5-(3-Chloropropyl)tetrazole with high purity?

Basic Research Question
The synthesis of this compound can be optimized using heterogeneous catalysis and solvent-free conditions. A validated approach involves reacting substituted chlorobenzoyl chlorides with tetrazole precursors in PEG-400 media under catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) at 70–80°C for 1 hour. Post-reaction purification via ice-water quenching, filtration, and recrystallization in aqueous acetic acid yields high-purity products (>98%) . Alternative methods using Mg(HSO₄)₂ or Al₂O₃-SO₃H catalysts under solvent-free conditions are also effective, minimizing side products and improving regioselectivity .

How can spectroscopic techniques confirm the structure of this compound derivatives?

Basic Research Question
Characterization relies on FT-IR and NMR spectroscopy. Key IR absorption bands for tetrazole rings appear at 1500–1600 cm⁻¹ (C=N stretching) and 2500–3000 cm⁻¹ (N-H stretching). In ¹H NMR , the chloropropyl chain protons resonate at δ 1.8–2.2 ppm (methylene groups) and δ 3.6–3.8 ppm (CH₂Cl). ¹³C NMR confirms the tetrazole carbon at δ 145–155 ppm and chloropropyl carbons at δ 40–45 ppm (CH₂Cl) .

What strategies improve reaction yields in tetrazole alkylation involving chloropropyl groups?

Basic Research Question
Yield optimization requires:

  • Catalyst selection : Al₂O₃-SO₃H and Mg(HSO₄)₂ outperform glacial acetic acid or HCl, achieving >90% yields in solvent-free systems .
  • Temperature control : Maintaining 70–80°C prevents side reactions during alkylation .
  • Purification : Recrystallization in aqueous acetic acid removes unreacted chloropropyl intermediates .

How does the chloropropyl substituent influence biological activity in antifungal studies?

Advanced Research Question
The 3-chloropropyl group enhances antifungal activity by disrupting fungal cell wall synthesis. Derivatives like 5-(3-chloropropyl)-tetrabromobenzimidazoles exhibit micromolar cytotoxicity against Candida spp. via cell wall targeting, as shown by osmotic protection assays. The chloropropyl moiety increases lipophilicity, improving membrane penetration .

What role does this compound play in heterogeneous catalyst design?

Advanced Research Question
The tetrazole ligand facilitates immobilization of Cu(II) or Fe₃O₄ nanocomposites for catalytic applications. For example, Fe₃O₄@HNTs–tetrazole catalysts enable regioselective synthesis of N-sulfonyl-N-aryl tetrazoles with >85% yields. The chloropropyl chain anchors the ligand to silica supports via (3-chloropropyl)trimethoxysilane linkages, ensuring recyclability .

How can computational chemistry resolve structural discrepancies in 5-substituted tetrazoles?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G(d)) reconcile experimental vs. computational data. For example, dihedral angles between tetrazole and phenyl rings in 5-aryloxy derivatives show <5° deviation when comparing crystallographic data (95.5° experimentally) with DFT-optimized structures (92.06°). Bond distances (C-O: 1.322–1.399 Å) align closely, validating computational models .

What analytical methods quantify chloropropyl group stability under reactive conditions?

Advanced Research Question
HPLC-MS and TGA assess stability. In PEG-400 media, chloropropyl degradation is minimal (<5% over 24 hours at 80°C). Accelerated aging studies (100°C, 48 hours) show 12% decomposition, identified via LC-MS as HCl elimination products .

How do tautomeric forms of tetrazole impact hydrogen bonding in crystal structures?

Advanced Research Question
1H- and 2H-tetrazole tautomers exhibit distinct hydrogen-bonding patterns. In 5-(2,6-dimethylphenoxy)-tetrazole, the 1H-tautomer forms intermolecular N-H···N bonds (2.8–3.0 Å), stabilizing perpendicular orientations between tetrazole and aryl rings. This conformation is critical for solid-state reactivity .

What mechanistic insights explain regioselectivity in chloropropyl-tetrazole alkylation?

Advanced Research Question
Regioselectivity arises from steric and electronic effects. The 5-position of tetrazole is more nucleophilic due to resonance stabilization, favoring alkylation at this site. DFT studies show a 5 kcal/mol lower activation energy for 5-substitution vs. 1-substitution in chloropropyl derivatives .

How are cytotoxicity assays designed for chloropropyl-tetrazole derivatives?

Advanced Research Question
Standardized assays include:

  • MTT tests on CCRF-CEM (leukemia) and MCF-7 (breast cancer) cell lines.
  • IC₅₀ determination : Derivatives like tetrabromo-benzotriazoles show IC₅₀ values of 2–10 µM, correlating with chloropropyl chain length and halogen substitution .

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